1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
1-(2-aminoethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKYXVMEKLCHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathway
Example Protocol from Literature
Mechanistic Insight : The chlorine atom at the 2-position undergoes nucleophilic attack by the amine, forming a new C–N bond. Steric hindrance at the 1-position may influence regioselectivity, necessitating protecting groups for selective substitution.
Cyclization of Thiourea Intermediates
This approach involves cyclodesulfurization of thiourea derivatives to form the benzimidazole ring, followed by functionalization.
General Workflow
- Thiourea Formation : Reaction of o-phenylenediamine with isothiocyanates.
- Cyclodesulfurization : Use of dehydrating agents (e.g., PPh₃Cl₂, HgO) to eliminate sulfur.
- Amination : Introduction of the 2-aminoethyl group via subsequent substitution.
Representative Data from Patents
Advantages : Scalable and avoids toxic metals like Hg. Limitations : Requires multiple steps and sensitive intermediates.
One-Pot Visible Light-Mediated Synthesis
A recent catalyst-free method enables direct synthesis from o-phenylenediamines and isothiocyanates under visible light irradiation.
Reaction Scheme
- N-Substitution : o-Phenylenediamine reacts with ethylamine derivatives to form protected intermediates.
- Thiourea Formation : Addition of isothiocyanate.
- Cyclodesulfurization : Light-induced radical pathway eliminates sulfur.
Experimental Details
| Parameter | Value/Description |
|---|---|
| Solvent | 90% ethanol/10% water |
| Light Source | 3 W blue LED (450 nm) |
| Reaction Time | 6 hours |
| Yield | 80–92% (gram-scale feasible) |
| Purity | >95% (HPLC) |
Mechanistic Highlights : Radical intermediates (e.g., thiyl radicals) mediate cyclization, bypassing traditional desulfurizing agents.
Protected Amine Strategies for Regioselective Functionalization
To achieve selective 1-position substitution, protecting groups (e.g., tosyl, Boc) are employed.
Sequential Functionalization
- Protection : 1-Position blocked with a tosyl group.
- 2-Position Amination : Ethylenediamine substitution at the 2-position.
- Deprotection : Removal of the tosyl group under acidic or basic conditions.
Case Study from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Protection | Tosyl chloride, pyridine, 0°C → RT | 85–90% | |
| 2-Position Amination | Ethylenediamine, DMSO, 120°C | 70–85% | |
| Deprotection | HBr/AcOH, reflux | 95% |
Challenges : Requires precise control of reaction conditions to avoid over-amination.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, cost-effective | Limited regioselectivity | 50–69% |
| Thiourea Cyclization | Scalable, diverse substrates | Toxic reagents (Hg, PPh₃Cl₂) | 60–85% |
| Visible Light-Mediated | Green, no catalysts | Limited to electron-rich substrates | 80–92% |
| Protected Amine Strategy | High regioselectivity | Multi-step, expensive reagents | 70–85% |
Data Tables: Synthesis Optimization
Table 1: Impact of Solvents on Reaction Yield
| Solvent | Yield (%) | Reference |
|---|---|---|
| Ethanol | 61–69% | |
| DMSO | 70–85% | |
| DMF | 50–60% |
Table 2: Kinetic Parameters for Visible Light-Mediated Synthesis
| Parameter | Value/Description |
|---|---|
| Light Intensity | 3 W blue LED (450 nm) |
| Radical Lifetime | <1 second (thiyl radical) |
| Turnover Frequency | 10–15 cycles/hour |
Chemical Reactions Analysis
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated compounds.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of different products
Scientific Research Applications
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has been investigated for its antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can modulate α2-adrenergic receptors, influencing various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 2-aminoethyl group in the target compound provides a flexible primary amine, enabling hydrogen bonding and interactions with enzymatic targets like JAK1. In contrast, bulky substituents (e.g., 3,5-dichlorobenzyl in compound 11) may enhance lipophilicity but reduce solubility .
- Synthesis Efficiency: Yields for benzyl-substituted analogues (e.g., compounds 11, 19) range from 47% to 73%, achieved via nucleophilic substitution under mild conditions (20°C, ethanol/KOH) .
Key Observations :
- Target Specificity: The 2-aminoethyl group in compound 5c facilitates JAK1 selectivity through hydrogen bonding with the kinase’s active site, a feature absent in bulkier analogues like astemizole, which targets peripheral H1 receptors .
- Therapeutic Breadth : Chlorinated benzyl derivatives (e.g., compound 24) show antimicrobial activity, while carboxamide-functionalized benzimidazoles (e.g., 5c) are tailored for kinase inhibition .
Physicochemical Properties
Lipophilicity (logP), polar surface area (PSA), and solubility influence bioavailability:
Key Observations :
- Bulky substituents (e.g., 4-methoxyphenoxyethyl in ) increase logP, reducing aqueous solubility but enhancing membrane permeability.
Biological Activity
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, studies have indicated that benzimidazole derivatives can act as inhibitors of kinases, which are critical in cancer cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Induction of Apoptosis : Flow cytometry results indicated that treatment with this compound increases apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various assays:
- Cell Line Studies : The compound exhibited significant cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, the IC50 value for MCF-7 cells was reported at approximately 25.72 ± 3.95 μM, indicating effective growth inhibition .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| HeLa | Varies | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.015 mg/mL against S. aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.200 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the benzimidazole structure:
- Synthesis of Derivatives : Research has led to the development of various derivatives that enhance the biological activity of the parent compound. For example, modifications at the 4-position have been linked to improved anticancer efficacy .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in suppressing tumor growth. Results indicated a marked reduction in tumor size when treated with this compound derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine?
- Methodological Answer : The compound is synthesized via cyclization reactions. For example, iodoacetic acid-mediated cyclization of thiourea derivatives in ethanol at 60°C yields high-purity products (92% yield) . Alternative routes include condensation of o-phenylenediamine with amino acids (e.g., L-phenylalanine) under reflux conditions, followed by purification via silica gel chromatography . Catalytic methods using CBr₄ in acetonitrile at 80°C also facilitate efficient one-pot synthesis with minimal side reactions .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Peaks at δ 7.21–8.23 (aromatic protons) and δ 23.9–169.0 (carbon environments) confirm benzimidazole core and substituents .
- Mass Spectrometry : Observed M+1 peaks (e.g., m/z 414.0) align with calculated molecular weights .
- IR Spectroscopy : NH stretches (~3332 cm⁻¹) and aromatic C-H vibrations (~2966 cm⁻¹) verify functional groups .
Advanced Research Questions
Q. What strategies address unexpected reaction pathways in benzimidazole synthesis?
- Methodological Answer : Unanticipated products, such as N-demethylation followed by self-catalyzed diarylation (observed during SNAr amination), require mechanistic analysis via kinetic studies and intermediate trapping. For example, competing reaction rates between desired and side products can be quantified using HPLC or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .
Q. How are computational tools applied to predict biological activity?
- Methodological Answer :
- Molecular Docking : Derivatives are docked into target proteins (e.g., EGFR) using software like AutoDock Vina. Binding affinities (ΔG values) correlate with in vitro cytotoxicity assays .
- ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates with low hepatotoxicity .
Q. What methodologies guide derivative design for therapeutic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Substituent effects are tested systematically. For example, introducing trifluoromethyl groups enhances antiplasmodial activity, while methoxy groups improve solubility .
- Multi-Component Reactions : Copper-catalyzed couplings with sulfonyl azides and terminal alkynes yield N-sulfonylamidine derivatives for antimicrobial screening .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve spectral data discrepancies?
- Methodological Answer : Contradictions in NMR or mass spectra are addressed by:
- Cross-Validation : Comparing data across multiple batches or synthetic routes (e.g., verifying NH proton integration in DMSO-d₆ vs. CDCl₃) .
- Isotopic Labeling : Using deuterated reagents to distinguish overlapping signals in complex mixtures .
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves ambiguous assignments, particularly for diastereomeric byproducts .
Q. What experimental controls ensure reproducibility in benzimidazole synthesis?
- Methodological Answer :
- Catalyst Optimization : Screening additives (e.g., CBr₄ vs. ZnCl₂) under identical conditions to confirm reaction specificity .
- Reaction Monitoring : Real-time TLC or in-situ IR tracks intermediate formation, preventing over-reaction or decomposition .
Tables for Key Data
| Synthetic Method Comparison |
|---|
| Method |
| ------------------------- |
| Iodoacetic Acid Cyclization |
| CBr₄-Catalyzed One-Pot |
| Amino Acid Condensation |
| Spectral Benchmarks |
|---|
| Technique |
| ------------- |
| ¹H NMR |
| ¹³C NMR |
| MS (m/z) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
